Pleuromutilin-22-mesylate

CAS No.: 60924-38-1

Cat. No.: VC2856019

Molecular Formula: C23H36O7S

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60924-38-1 |

|---|---|

| Molecular Formula | C23H36O7S |

| Molecular Weight | 456.6 g/mol |

| IUPAC Name | [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate |

| Standard InChI | InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14-,15+,17-,19+,20+,21-,22+,23+/m1/s1 |

| Standard InChI Key | IKVZCNHNKCXZHZ-PQZCNZKKSA-N |

| Isomeric SMILES | C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

| SMILES | CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

| Canonical SMILES | CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

Introduction

Chemical Identity and Properties

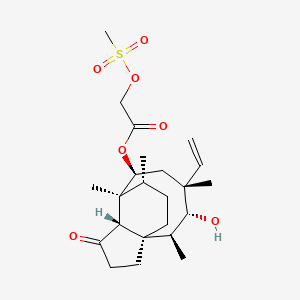

Pleuromutilin-22-mesylate (CAS 60924-38-1) is a semisynthetic derivative of pleuromutilin, a naturally occurring tricyclic diterpenoid antibiotic originally isolated from the fungus Pleurotus mutilus. It features a mesyl group specifically attached at the 22nd position of the pleuromutilin core structure, which distinguishes it from other derivatives in this class.

The compound is characterized by the following physico-chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H36O7S |

| Molecular Weight | 456.59300 g/mol |

| Density | 1.22 |

| Boiling Point | 571ºC at 760 mmHg |

| Flash Point | 299.1ºC |

| Exact Mass | 456.21800 |

| Physical Form | White to Yellow Solid |

| Purity | Typically 95% |

| LogP | 3.94990 |

| PSA | 115.35000 |

| Index of Refraction | 1.537 |

The IUPAC name for pleuromutilin-22-mesylate is [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate. This compound is also known by several synonyms including pleuromutilin methanesulfonate and PLM-mesylate .

Structural Characteristics

The structure of pleuromutilin-22-mesylate consists of three primary components:

-

The tricyclic pleuromutilin core - a complex 5-6-8 fused ring system

-

An ester linkage at the C-22 position

-

A mesylate (methanesulfonate) group specifically incorporated into the molecule

The compound maintains the characteristic tricyclic core of pleuromutilin while featuring the specific functional group modification at the C-22 position. This modification with a mesyl group is believed to enhance its chemical stability and potentially its biological activity compared to the parent compound.

Structural Formula

The pleuromutilin core contains eight chiral centers with the absolute stereochemistry defined as (3aS,4R,5S,6S,8R,9R,9aR,10R), which is critical for its biological activity. The mesylate modification at position C-22 creates a unique chemical entity that differs from other pleuromutilin derivatives such as tiamulin, valnemulin, and the more recently developed lefamulin .

Mechanism of Action

Pleuromutilin-22-mesylate, like other pleuromutilin derivatives, exhibits its antibacterial activity through a specific mechanism that targets bacterial protein synthesis. The mechanism can be described in the following detailed steps:

Ribosomal Binding

The compound binds to the central part of domain V of the 50S ribosomal subunit at the peptidyl transferase center (PTC) . This binding involves:

-

The tricyclic core positioning in a pocket close to the A-site of the bacterial ribosome

-

The side chain extending toward the P-site, hindering the 3′-end tRNA A- to P-site rotary motion

-

Formation of hydrogen bonds, hydrophobic interactions, and Van der Waals forces with the ribosomal components

Inhibition of Protein Synthesis

This binding interferes with the correct positioning of the CCA ends of tRNAs for peptide transfer in the A- and P-sites of the ribosome. This prevents peptide bond formation, ultimately inhibiting bacterial protein synthesis and leading to bacterial cell death . The specific modification with the mesylate group may influence the binding affinity and spectrum of activity compared to other pleuromutilin derivatives.

Structure-Activity Relationship

Research on pleuromutilin derivatives has demonstrated that structural modifications significantly influence antimicrobial activity. For pleuromutilin derivatives in general, the following structure-activity relationships have been observed:

C-14 Side Chain Effects

Studies have shown that the steric configuration of the C-14 side chain can dramatically affect the antibacterial activity of pleuromutilin derivatives. For example, compounds with n-butyl, iso-butyl, and sec-butyl amine groups in their C-14 side chain showed MIC values of 4 μg/mL, 2 μg/mL, and 4 μg/mL respectively against Staphylococcus aureus, while a derivative with a tert-butyl amine side chain showed reduced activity with an MIC of 32 μg/mL .

This suggests that steric hindrance in the C-14 side chain can impede the interaction between pleuromutilin derivatives and the ribosomal peptidyl transferase of bacteria, decreasing antibacterial activity .

Comparative Analysis with Other Pleuromutilin Derivatives

Pleuromutilin-22-mesylate represents one of many derivatives in the pleuromutilin class. To contextualize its place within this family, a comparative analysis with other key pleuromutilin derivatives is valuable:

| Derivative | Year Introduced | Primary Use | Key Structural Feature | Status |

|---|---|---|---|---|

| Tiamulin | 1979 | Veterinary | Diethylaminoethylthio side chain at C-14 | In use |

| Valnemulin | Later | Veterinary | Extended side chain at C-14 | In use |

| Retapamulin | 2007 | Human (topical) | Modified C-14 side chain | Approved |

| Lefamulin | 2019 | Human (systemic) | Novel side chain optimization for human use | Approved for CABP |

| Pleuromutilin-22-mesylate | - | Research | Mesylate group at C-22 | Investigational |

While tiamulin, valnemulin (veterinary use), retapamulin (topical human use), and lefamulin (systemic human use) have progressed to clinical application, pleuromutilin-22-mesylate remains primarily in the research phase. Lefamulin represents the most advanced pleuromutilin for human systemic use, approved by the FDA in 2019 for community-acquired bacterial pneumonia (CABP) .

Research Applications and Findings

Research involving pleuromutilin-22-mesylate has explored several important aspects of this compound:

Toxicological Studies

Pleuromutilin-22-mesylate has been evaluated in murine local lymph node assay (LLNA) studies for skin sensitization potential. The compound was tested at concentrations of 10%, 25%, and 50%, yielding stimulation indices (SI) of 2.46, 2.40, and 1.54, respectively . These results suggest that the compound may have limited skin sensitization potential, although the data cannot be taken as definitive evidence of the compound being a skin sensitizer .

Resistance Development

A significant advantage of pleuromutilin derivatives is their low potential for resistance development. Research has shown that pleuromutilins display very low spontaneous mutation frequencies and slow, stepwise resistance development. This is evidenced by the extremely low resistance rates to this class despite the use of pleuromutilins in veterinary medicine for over 30 years .

Future Perspectives and Applications

The development of pleuromutilin derivatives, including potential applications for pleuromutilin-22-mesylate, represents an important area of antibiotic research, particularly in the context of increasing bacterial resistance to established antibiotics.

Addressing Antimicrobial Resistance

With the growing concern about antimicrobial resistance, pleuromutilin derivatives offer several advantages:

-

They have a distinct mechanism of action different from other major antibiotic classes

-

They remain active against bacteria resistant to other antibiotic classes

-

They demonstrate slow development of resistance

-

They can be structurally modified to optimize pharmacokinetic and pharmacodynamic properties

These characteristics make the pleuromutilin class, including compounds like pleuromutilin-22-mesylate, promising candidates for further development to address the antimicrobial resistance crisis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume